Transporter Selectivity Profile: Bicifadine vs. DOV-216,303
Bicifadine exhibits a NET-preferring inhibition profile (NET IC50 = 55 nM; SERT IC50 = 117 nM; DAT IC50 = 910 nM), yielding a NET:SERT ratio of approximately 1:2.1 . In contrast, the closely related structural analog DOV-216,303 displays a SERT-preferring profile with IC50 values of 14 nM (SERT), 20 nM (NET), and 78 nM (DAT), resulting in a SERT:NET ratio of 1:1.4 . The rank order of potency differs fundamentally: NET > SERT > DAT for bicifadine versus SERT > NET > DAT for DOV-216,303.
| Evidence Dimension | Monoamine transporter inhibition potency (IC50) |
|---|---|
| Target Compound Data | NET: 55 nM; SERT: 117 nM; DAT: 910 nM |
| Comparator Or Baseline | DOV-216,303: NET: 20 nM; SERT: 14 nM; DAT: 78 nM |
| Quantified Difference | Bicifadine NET:SERT ratio = 0.47 (NET-preferring); DOV-216,303 SERT:NET ratio = 0.70 (SERT-preferring) |
| Conditions | In vitro radioligand binding assays using human recombinant transporters |
Why This Matters
The inverted transporter selectivity profile predicts distinct neurochemical effects in vivo, with bicifadine favoring noradrenergic enhancement (implicated in descending inhibitory pain pathways) while DOV-216,303 preferentially elevates serotonergic tone (more aligned with antidepressant activity).
